N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 6-carboxybenzo[d]thiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds followed by cyclization reactions. These methods may utilize microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to enhance yield and efficiency .
Chemical Reactions Analysis
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles like amines or thiols.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and altering the balance of pro-apoptotic and anti-apoptotic proteins.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking the NF-κB signaling pathway.
Comparison with Similar Compounds
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound also exhibits anti-inflammatory and analgesic activities but has different substituents on the benzothiazole ring.
Benzo[d]thiazole-2-thiol: Known for its antimicrobial properties, this compound has a thiol group at the 2-position of the benzothiazole ring.
Bis(2-(benzo[d]thiazol-2-yl)-5-aminobenzothiazole): This compound is used in the synthesis of dyes and pigments and has different functional groups compared to this compound.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-22-12-6-11-15(7-13(12)23-2)25-17(19-11)20-16(21)9-3-4-10-14(5-9)24-8-18-10/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLWCNBEONBHKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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